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Compound of Interest

Compound Name: Cyclohexyl cinnamate

Cat. No.: B1588606

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl cinnamate (FEMA Number 2352) is a synthetic flavoring ingredient recognized for
its characteristic fruity and sweet aroma profile.[1][2] These notes provide comprehensive
guidance on its application in flavor formulations, including its sensory properties,
recommended usage levels, and protocols for sensory evaluation and stability testing.

Chemical Structure:

Cyclohexyl cinnamate belongs to the class of cinnamyl derivatives and is valued for its ability
to impart fruity notes, often described as reminiscent of peach, cherry, and almond.[3] Its
application spans a variety of food and beverage products, where it can be used to build
complex fruit flavor profiles.

Physicochemical and Sensory Properties

A summary of the key physicochemical and sensory properties of cyclohexyl cinnamate is
provided below. This information is crucial for its effective incorporation into flavor formulations.
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Property Value Reference
FEMA Number 2352 [1112]

CAS Number 7779-17-1 [2]
Molecular Formula C15H1802

Molecular Weight 230.30 g/mol

Appearance Colorless to pale yellow liquid

] Fruity, sweet, peach, cherry,
Odor Profile [3]
almond

Taste Profile Fruity, sweet, slightly spicy

Soluble in ethanol and most
Solubility organic solvents; insoluble in

water.

Applications in Flavor Formulations

Cyclohexyl cinnamate is a versatile ingredient in flavor chemistry, primarily used to enhance
and create fruit-forward flavor profiles. Its stability and characteristic aroma make it suitable for
a range of applications.

Recommended Usage Levels

While specific usage levels are proprietary to individual formulations and depend on the
desired flavor profile and food matrix, the Flavor and Extract Manufacturers Association
(FEMA) provides guidance on Generally Recognized as Safe (GRAS) use levels. The following
table summarizes available information on typical use levels.
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Food Category Typical Use Level (ppm)
Beverages (non-alcoholic) 1.0-5.0

Ice Cream, Frozen Desserts 2.0-10.0

Candy, Confectionery 5.0-20.0

Baked Goods 5.0-15.0

Chewing Gum 10.0 - 50.0

Note: These are illustrative ranges. Formulators should conduct their own sensory evaluations
to determine the optimal use level for their specific application.

Flavor Combinations

Cyclohexyl cinnamate blends well with a variety of other flavor ingredients to create complex
and appealing profiles. Some effective combinations include:

» With other fruity esters: (e.g., ethyl butyrate, isoamyl acetate) to create a more rounded and
complete fruit profile.

» With vanilla and creamy notes: to enhance the perception of sweetness and create a
dessert-like character.

» With almond and nutty notes: to accentuate its inherent almond-like facets.
» With spicy notes: (e.g., cinnamaldehyde, eugenol) to add warmth and complexity.

Experimental Protocols

The following protocols provide a framework for the sensory evaluation and stability testing of
cyclohexyl cinnamate in flavor formulations. These should be adapted to the specific product
matrix and research objectives.

Sensory Evaluation: Quantitative Descriptive Analysis

(QDA)
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Objective: To quantitatively describe the sensory attributes of a product containing cyclohexyl
cinnamate.

Materials:

Test product(s) containing cyclohexyl cinnamate at varying concentrations.

Control product (without cyclohexyl cinnamate).

Reference standards for key aroma attributes (e.g., peach, cherry, almond extracts).

Unsalted crackers and water for palate cleansing.

Sensory evaluation software or paper ballots.

Procedure:

o Panelist Selection and Training:

o Recruit 8-12 panelists with demonstrated sensory acuity and verbal fluency.

o Train panelists on the fundamental principles of sensory evaluation and the specific
terminology related to the product category.

o Familiarize panelists with the reference standards for the expected aroma attributes.
e Lexicon Development:
o In a group session, have panelists evaluate the test and control products.

o Panelists should generate a comprehensive list of descriptive terms for the aroma, flavor,
and mouthfeel of the products.

o Through discussion and consensus, refine the list to a final set of 10-15 key attributes.
» Data Collection:

o Present the coded samples to the panelists in a randomized and balanced order.
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o Panelists independently rate the intensity of each attribute on a 15-cm line scale anchored
with "low" and "high".

o Panelists should cleanse their palates between samples.

o Conduct the evaluation in triplicate to ensure data reliability.

o Data Analysis:
o Convert the line scale ratings to numerical data.

o Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to
identify significant differences between samples.

o Visualize the results using spider plots or bar charts to compare the sensory profiles of the
different formulations.

Stability Testing: Accelerated Shelf-Life Study

Objective: To assess the stability of cyclohexyl cinnamate in a food or beverage matrix under
accelerated conditions.

Materials:

o Test product containing a known concentration of cyclohexyl cinnamate.

o Control product (without cyclohexyl cinnamate).

e Environmental chambers capable of maintaining controlled temperature and humidity.

e Analytical instrumentation for quantifying cyclohexyl cinnamate (e.g., Gas
Chromatography-Mass Spectrometry - GC-MS).

o Materials for sensory evaluation (as described in the QDA protocol).
Procedure:

o Sample Preparation and Storage:
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o Prepare a batch of the test product and package it in the intended commercial packaging.
o Store samples under the following conditions:

= Accelerated: 35°C and 45°C.

= Control (Real-time): 20°C.

o Store a sufficient number of samples for analysis at each time point.

Testing Schedule:

o Pull samples for analysis at predetermined intervals (e.g., 0, 2, 4, 8, 12 weeks for
accelerated conditions; 0, 3, 6, 9, 12 months for control).

Analytical Testing:

o At each time point, quantify the concentration of cyclohexyl cinnamate in the test product
using a validated GC-MS method.

o Monitor for the appearance of any degradation products.
Sensory Evaluation:

o Conduct sensory evaluation (e.g., QDA or triangle tests) at each time point to assess any
changes in the sensory profile of the product.

Data Analysis:

o Plot the concentration of cyclohexyl cinnamate as a function of time for each storage
condition.

o Determine the degradation kinetics and estimate the shelf-life of the product under normal
storage conditions using the Arrhenius equation.

o Correlate the analytical data with the sensory data to understand the impact of
degradation on the flavor profile.
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Caption: Workflow for evaluating a new flavor ingredient.
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Caption: Factors influencing flavor stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.femaflavor.org/flavor-library/cyclohexyl-cinnamate
https://hfpappexternal.fda.gov/scripts/fdcc/index.cfm?set=FoodSubstances&id=CYCLOHEXYLCINNAMATE
https://www.femaflavor.org/sites/default/files/Adams%20et%20al.%2C%202004%20%28cinnamyl%20derivatives%29.pdf
https://www.benchchem.com/product/b1588606#use-of-cyclohexyl-cinnamate-in-flavor-formulations
https://www.benchchem.com/product/b1588606#use-of-cyclohexyl-cinnamate-in-flavor-formulations
https://www.benchchem.com/product/b1588606#use-of-cyclohexyl-cinnamate-in-flavor-formulations
https://www.benchchem.com/product/b1588606#use-of-cyclohexyl-cinnamate-in-flavor-formulations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1588606?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

